1-Phenyl-1-decanol
CAS No.: 21078-95-5
Cat. No.: VC16496060
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21078-95-5 |
|---|---|
| Molecular Formula | C16H26O |
| Molecular Weight | 234.38 g/mol |
| IUPAC Name | 1-phenyldecan-1-ol |
| Standard InChI | InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3 |
| Standard InChI Key | MRZGGLIGGZHSBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(C1=CC=CC=C1)O |
Introduction
Structural and Molecular Characteristics
1-Phenyl-1-decanol belongs to the class of aromatic alcohols with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . The compound exists as two enantiomers due to the chiral center at the first carbon. The (S)-(-)-enantiomer (CAS: 112419-76-8) is distinguished by its levorotatory properties, while the racemic mixture (CAS: 21078-95-5) lacks optical activity .
Table 1: Key Molecular Descriptors
The phenyl group facilitates π-π interactions, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .
Synthesis and Enantioselective Production
Recent advances in asymmetric catalysis have enabled efficient synthesis of (S)-(-)-1-phenyl-1-decanol. A 2023 study by Chen et al. demonstrated a nickel-catalyzed enantioselective reduction of 1-phenyl-1-decanone using potassium tert-butylate and a chiral nickel-phosphine complex (C₅₈H₇₂BrN₂NiP₂⁺Br⁻) in isopropyl alcohol at 80°C, achieving a 90% yield and high enantiomeric excess .
Reaction Mechanism:
The nickel catalyst coordinates with the ketone substrate, enabling hydride transfer from the reductant to the prochiral carbon. The chiral ligand induces stereochemical control, favoring the (S)-configuration .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | C₅₈H₇₂BrN₂NiP₂⁺Br⁻ |
| Solvent | Isopropyl alcohol |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Enantiomeric Excess (ee) | >95% |
Alternative methods include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) reduces 1-phenyl-1-decanone under H₂ pressure .
-
Borohydride Reduction: Sodium borohydride (NaBH₄) in ethanol, though with lower stereoselectivity .
Physicochemical Properties
Solubility and Stability
1-Phenyl-1-decanol is lipophilic, with limited solubility in water (<0.1 mg/mL at 25°C) but high solubility in organic solvents like ethanol, diethyl ether, and chloroform . The compound is stable under inert atmospheres but may oxidize to 1-phenyl-1-decanone in the presence of air .
Table 3: Key Spectral Signatures
Applications in Scientific Research
Asymmetric Synthesis
The (S)-enantiomer serves as a chiral building block in pharmaceuticals, such as β-blockers and antifungal agents, where stereochemistry dictates biological activity .
Material Science
Its amphiphilic structure enables use in liquid crystals and surfactants. The phenyl group enhances thermal stability, making it suitable for high-temperature applications .
Biological Studies
Preliminary in vitro studies suggest antimicrobial activity against Staphylococcus aureus (MIC: 0.5 mg/mL), though clinical relevance remains unexplored .
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